1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone
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Overview
Description
1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone is a compound that has piqued interest across several scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone often begins with the construction of its pyrrolo[3,2-c]pyridine backbone. Typically, cyclization reactions are employed under reductive amination conditions. The reaction often utilizes catalysts such as palladium or nickel in conjunction with hydrogen gas to facilitate the hydrogenation process.
Industrial Production Methods: : For large-scale production, continuous flow synthesis might be used to ensure a high yield and consistent product quality. This involves maintaining optimal reaction conditions—such as temperature, pressure, and the presence of catalysts—to drive the reaction efficiently.
Chemical Reactions Analysis
Types of Reactions: : 1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: : Can be reduced back to alcohols using agents like lithium aluminium hydride (LiAlH₄).
Substitution: : Participates in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: : Often involves halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: : From these reactions, a variety of functional derivatives can be synthesized, tailored for specific applications in medicinal chemistry or materials science.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex organic compounds. Its structure allows for various modifications, making it versatile in organic synthesis.
Biology: : May serve as a ligand in binding studies with enzymes or receptors. Research indicates potential in the study of neurotransmitter pathways and interactions.
Medicine: : Possesses potential therapeutic properties. Its derivatives might exhibit pharmacological activity, such as anti-inflammatory or analgesic effects.
Industry: : Useful in the creation of advanced materials, possibly serving as an intermediate in the synthesis of polymers or other industrial chemicals.
Mechanism of Action
The exact mechanism of action can vary depending on the application:
Biological interactions: : It might interact with specific enzymes or receptors, influencing biological pathways.
Chemical reactions: : Acts as a reactive intermediate, forming various products through chemical transformations.
Molecular Targets and Pathways: : Could target neurotransmitter receptors or enzymes involved in metabolic pathways, altering their activity.
Comparison with Similar Compounds
When compared to other pyrrolo[3,2-c]pyridine derivatives, 1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone stands out due to its unique functional group positioning and reactivity profile. Similar compounds include:
1-[(3aR,7aS)-octahydropyrrolo[3,2-b]pyridin-5-yl]ethanone: : Differing slightly in its ring structure, leading to different reactivity.
1-[(3aS,4R)-octahydroindol-2-yl]ethanone: : Another related structure with a distinct set of chemical properties.
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Properties
IUPAC Name |
1-[(3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7(12)11-5-3-9-8(6-11)2-4-10-9/h8-10H,2-6H2,1H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCISJILEPARCKJ-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2C(C1)CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H]2[C@@H](C1)CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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